7-Deazaguanine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223745 | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-55-7 | |
| Record name | 7-Deazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7355-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymology of 7 Deazaguanine Derivatives
De Novo Biosynthesis Pathways from Guanosine (B1672433) 5'-Triphosphate (GTP)
In prokaryotes, the journey from the primary metabolite GTP to the 7-deazaguanine core structure involves a multi-step enzymatic cascade. asm.orgasm.orgnih.govebi.ac.ukresearchgate.net This pathway ultimately yields 7-cyano-7-deazaguanine (preQ₀), a key intermediate that serves as the precursor for a variety of this compound-containing molecules. asm.orgnih.govebi.ac.uknih.gov The initial steps of this pathway are shared with the biosynthesis of other essential metabolites, highlighting a crucial link between primary metabolism and the production of these modified nucleosides. asm.orgnih.gov
Early Stage Enzymes and Intermediates
The initial phase of this compound biosynthesis is characterized by the sequential action of several key enzymes that transform GTP into the pivotal intermediate, preQ₀. asm.orgebi.ac.ukresearchgate.netnih.gov
The first committed step in the biosynthesis of this compound derivatives is catalyzed by GTP cyclohydrolase I (GCHI), an enzyme encoded by the folE gene in Escherichia coli. asm.orgebi.ac.ukresearchgate.netnih.govnih.gov This enzyme is also a key player in the folate biosynthesis pathway, where it converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). asm.orgnih.govnih.govresearchgate.net The dual role of FolE underscores the metabolic connection between the synthesis of pterin (B48896) cofactors and this compound derivatives. asm.org Studies have shown that a deficiency in FolE leads to the absence of queuosine (B110006) in the tRNA of E. coli, a defect that can be rectified by expressing GCHI-encoding genes from various bacterial or archaeal sources. asm.orgnih.gov Similarly, in the archaeon Haloferax volcanii, deletion of the GCHI-encoding gene results in a significant reduction of archaeosine (B114985). asm.orgnih.gov
Following the formation of H₂NTP, the pathway diverges from folate synthesis. The enzyme 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase, known as QueD, catalyzes the conversion of H₂NTP to CPH₄. asm.orgebi.ac.uknih.gov QueD is a zinc-dependent lyase that facilitates the removal of triphosphate and acetaldehyde (B116499) from its substrate. asm.org
Subsequently, 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase, or QueE, a member of the radical S-adenosyl-l-methionine (SAM) superfamily, catalyzes a remarkable ring contraction of CPH₄ to produce CDG. ebi.ac.uknih.govbiorxiv.orgplos.org This reaction is a key step in forming the characteristic 7-deazapurine core. nih.gov
| Enzyme | Gene Name | Substrate | Product | Function |
| GTP Cyclohydrolase I | folE | GTP | 7,8-dihydroneopterin triphosphate (H₂NTP) | Initial step, shared with folate biosynthesis. asm.orgebi.ac.ukresearchgate.netnih.govnih.gov |
| CPH₄ Synthase | queD | H₂NTP | 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) | Commits to deazaguanine pathway. asm.orgebi.ac.uknih.gov |
| CDG Synthase | queE | CPH₄ | 7-carboxy-7-deazaguanine (CDG) | Catalyzes ring contraction to form the deazapurine core. ebi.ac.uknih.govbiorxiv.orgplos.org |
The final step in the synthesis of the crucial intermediate preQ₀ is catalyzed by 7-cyano-7-deazaguanine synthase, or QueC. asm.orgnih.govresearchgate.net This enzyme converts CDG into preQ₀ in a reaction that requires two molecules of ATP. asm.org The process involves the formation of an amide intermediate, 7-amido-7-deazaguanine (ADG), which is then dehydrated to yield the final nitrile product, preQ₀. asm.orgnih.gov
QueD (CPH4 Synthase) and QueE (CDG Synthase)
Divergence of Biosynthetic Pathways
The formation of preQ₀ represents a critical branch point from which the biosynthetic pathways for queuosine (Q) in Bacteria and Eukarya, and archaeosine (G+) in Archaea, diverge. nih.govnih.gov
Queuosine and archaeosine are hypermodified ribonucleosides found in tRNA. asm.orgnih.govebi.ac.ukresearchgate.netnih.gov Queuosine is typically located in the anticodon loop of specific tRNAs in Bacteria and Eukarya, while archaeosine is found at position 15 in the D-loop of most archaeal tRNAs. asm.orgnih.govebi.ac.uknih.govportlandpress.com
The biosynthesis of both Q and G+ initiates from the common precursor, preQ₀. ebi.ac.ukresearchgate.netnih.govnih.govnih.gov In the bacterial pathway to queuosine, preQ₀ is first reduced to 7-aminomethyl-7-deazaguanine (preQ₁). asm.org This preQ₁ is then inserted into the tRNA by a tRNA-guanine transglycosylase (TGT). asm.org
In Archaea, the pathway to archaeosine also begins with preQ₀. ebi.ac.uk However, an archaeal-specific tRNA-guanine transglycosylase (aTGT) directly inserts preQ₀ into the tRNA at position 15. ebi.ac.ukresearchgate.net Subsequent enzymatic modifications then convert the inserted preQ₀ into the final archaeosine structure. researchgate.netnih.gov This divergence in the utilization of preQ₀ highlights the distinct evolutionary paths taken by these two domains of life to modify their tRNA molecules. nih.gov
| Modified Nucleoside | Domain(s) | Location in tRNA | Precursor | Key Enzyme Feature |
| Queuosine (Q) | Bacteria, Eukarya | Anticodon Loop (Position 34) | preQ₁ (from preQ₀) | Bacterial TGT inserts preQ₁. asm.orgportlandpress.com |
| Archaeosine (G+) | Archaea | D-loop (Position 15) | preQ₀ | Archaeal TGT inserts preQ₀ directly. ebi.ac.ukportlandpress.comresearchgate.net |
Production of preQ1 by QueF
The proposed mechanism for this reduction involves several stages. It begins with the formation of a covalent thioimide adduct between a conserved cysteine residue in the active site of QueF and the cyano group of the preQ0 substrate. nih.govresearchgate.net This is followed by two successive NADPH-dependent reduction steps. The first hydride transfer from NADPH generates a thiohemiaminal intermediate. figshare.com Subsequently, the C-S covalent bond is cleaved to release an imine intermediate. figshare.comresearchgate.net A second hydride transfer from another NADPH molecule then reduces the imine to the final amine product, preQ1. figshare.com
The structure of QueF from Vibrio cholerae reveals a monomer composed of two connected ferredoxin-like domains, which assemble into a dimer. nih.gov The active site is located at the interface of these two domains. researchgate.net
Enzymatic Mechanisms and Structural Basis of Biosynthesis
The biosynthesis of this compound derivatives involves a fascinating interplay of enzymes with unique structures and catalytic mechanisms. Central to this pathway are the radical S-adenosylmethionine (SAM) enzymes, which perform chemically challenging reactions.
Radical S-Adenosylmethionine (SAM) Enzymes in this compound Biosynthesis
The conversion of GTP to preQ0 requires the sequential action of four enzymes: GTP cyclohydrolase I (GCH1, encoded by folE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), and preQ0 synthase (QueC). nih.govasm.org Among these, QueD and QueE are radical SAM enzymes. wikipedia.orgnih.gov Radical SAM enzymes are a large superfamily of proteins that use the reductive cleavage of S-adenosyl-L-methionine (SAM) to generate a 5'-deoxyadenosyl radical. acs.orgacs.org This highly reactive radical can initiate a wide range of difficult chemical transformations by abstracting a hydrogen atom from a substrate. acs.org
QueE, also known as 7-carboxy-7-deazaguanine (CDG) synthase, catalyzes a key rearrangement step, converting 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) to 7-carboxy-7-deazaguanine (CDG). nih.govplos.org This reaction effectively transforms the pterin ring system into the pyrrolopyrimidine core of this compound. nih.gov QueC then catalyzes the ATP-dependent conversion of CDG and ammonia (B1221849) to preQ0. umich.edunih.gov
Catalytic Activities and Active Site Residues
The active sites of the enzymes in the this compound biosynthesis pathway are finely tuned for their specific catalytic roles.
The active site of QueF contains a catalytic cysteine residue (Cys194 in V. cholerae) that is crucial for the initial nucleophilic attack on the cyano group of preQ0. nih.gov In E. coli QueF, Cys190 and Asp197 have been identified as essential for the catalytic mechanism. nih.gov The guanine (B1146940) moiety of the substrate is oriented within the active site through a series of hydrogen bonds with surrounding residues. nih.gov
QueE is a well-characterized radical SAM enzyme. It contains a [4Fe-4S] cluster that is essential for the reductive cleavage of SAM. acs.org The active site of QueE from Burkholderia multivorans has been structurally characterized, revealing a dependence on Mg2+ ions for its catalytic activity, a novel feature for a radical SAM enzyme. nih.govacs.org The Mg2+ ion interacts with the substrate and several water molecules, forming a pseudo-octahedral coordination sphere. acs.org Alanine scanning mutagenesis of E. coli QueE has been used to identify residues that are distinctly important for its biosynthetic function versus a secondary, moonlighting role in cell division regulation. plos.orgnih.gov
The table below summarizes key enzymes and their functions in the biosynthesis of preQ1.
| Enzyme | Gene | Function | Cofactors/Requirements |
| GTP cyclohydrolase I | folE | Converts GTP to 7,8-dihydroneopterin triphosphate | - |
| 6-carboxy-5,6,7,8-tetrahydropterin synthase | queD | Converts H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) | Radical SAM |
| 7-carboxy-7-deazaguanine synthase | queE | Rearranges CPH4 to 7-carboxy-7-deazaguanine (CDG) | Radical SAM, Mg2+ |
| preQ0 synthase | queC | Converts CDG to 7-cyano-7-deazaguanine (preQ0) | ATP, Ammonia |
| 7-cyano-7-deazaguanine reductase | queF | Reduces preQ0 to 7-aminomethyl-7-deazaguanine (preQ1) | NADPH |
Enzyme Specificity and Substrate Recognition
The enzymes in the this compound biosynthetic pathway exhibit high substrate specificity to ensure the correct synthesis of preQ1.
QueF is highly specific for its natural substrate, preQ0. uniprot.org It shows little to no activity towards other simple aliphatic, aromatic, or heterocyclic nitriles. uniprot.org However, it can reduce the substrate analog 5-cyanopyrrolo[2,3-d]pyrimidin-4-one, albeit with lower efficiency. uniprot.org Recombinant QueF from B. subtilis was shown to reduce preQ0 in vitro but did not accept a diamino-faced analogue of preQ0 (DPQ0) as a substrate. acs.org The recognition of the guanine-like moiety of the substrate is a key determinant of specificity. nih.gov
The structural basis for substrate recognition in the radical SAM enzymes QueD and QueE is also under investigation. The crystal structure of QueE from B. multivorans in complex with its substrate provides insights into how the enzyme recognizes and orients CPH4 for the complex rearrangement reaction. nih.govacs.org Similarly, differences in the surface elements of QueE orthologs are thought to be related to co-evolution with their specific flavodoxin partners, which are required for the reduction of the [4Fe-4S] cluster. plos.org
Genetic Regulation of 7-Deazapurine Biosynthesis
The biosynthesis of 7-deazapurine derivatives is tightly regulated to meet the cell's demand for queuosine-modified tRNAs. In many bacteria, this regulation occurs at the level of transcription through a feedback mechanism involving a class of RNA regulatory elements known as riboswitches. nih.govwikipedia.org
Specifically, PreQ1-I riboswitches are often found in the 5' untranslated region (5' UTR) of the operon that encodes the biosynthetic enzymes, including queC, queD, queE, and queF. nih.gov These riboswitches can directly bind to the precursor metabolites preQ1 and preQ0. acs.org When the intracellular concentration of preQ1 or preQ0 is high, the metabolite binds to the riboswitch aptamer domain. sciencedaily.com This binding induces a conformational change in the RNA structure that typically masks the ribosome binding site, thereby inhibiting the translation of the downstream biosynthetic genes. sciencedaily.com This mechanism effectively shuts down the production of preQ1 when it is abundant, preventing wasteful synthesis. sciencedaily.com The existence of multiple classes of preQ1 riboswitches highlights the importance of this regulatory system for cellular fitness. nih.gov
Biological Roles and Functions of 7 Deazaguanine in Nucleic Acids
7-Deazaguanine Modifications in Transfer RNA (tRNA)
Transfer RNA molecules are central to the process of protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins. glycoforum.gr.jp The accuracy and efficiency of this process are heavily reliant on post-transcriptional modifications of tRNA nucleosides. portlandpress.comembopress.org Among the most complex of these are the this compound derivatives, which are found in specific positions within the tRNA molecule and are essential for its proper function. portlandpress.comasm.org These modifications are not essential for the viability of an organism but are critical for fine-tuning tRNA activities. portlandpress.com
Queuosine (B110006) (Q) is a hypermodified nucleoside characterized by a 7-deazaguanosine (B17050) core structure. portlandpress.comasm.orgnih.gov It is found at the wobble position (position 34) of the anticodon in tRNAs for specific amino acids, namely histidine, aspartic acid, asparagine, and tyrosine. portlandpress.comwikipedia.org In eukaryotes, queuosine can be further modified into glycosylated derivatives like galactosyl-queuosine (galQ) and mannosyl-queuosine (manQ). glycoforum.gr.jpnih.gov
The presence of queuosine at the wobble position of the anticodon has a significant impact on the efficiency and fidelity of translation. portlandpress.comresearchgate.net It modulates codon-anticodon interactions, influencing the speed and accuracy of protein synthesis. portlandpress.comembopress.org
Codon Recognition: Queuosine modification allows the tRNA to recognize and decode synonymous codons with greater flexibility. embopress.orgnih.gov For instance, a tRNA with an unmodified guanosine (B1672433) at the wobble position may show a strong preference for a C-ending codon, whereas the queuosine-modified tRNA can recognize both C- and U-ending codons with similar efficiency. portlandpress.comtandfonline.com This expanded decoding capability is crucial for the efficient translation of a diverse range of messenger RNAs (mRNAs). nih.gov
Translational Speed: The modification of tRNA with queuosine can accelerate the translation of its corresponding codons. embopress.orgnih.gov Ribosome profiling studies have shown that in the absence of queuosine, there is an increase in ribosome density at the codons decoded by these tRNAs, indicating a slower translation rate. nih.gov This regulation of translational speed is vital for maintaining cellular homeostasis and ensuring the correct folding of newly synthesized proteins. embopress.orgembopress.org
Reading Frame Maintenance: Queuosine plays a role in preventing frameshifting errors during translation. wikipedia.orgnih.gov By ensuring the correct pairing between the codon and anticodon, it helps to maintain the integrity of the genetic information being translated into a protein sequence. nih.gov
Protein Folding and Stress Response: The deregulation of translation speed due to the absence of queuosine can lead to the misfolding of proteins. glycoforum.gr.jpembopress.org This can trigger cellular stress responses, such as the unfolded protein response (UPR) in the endoplasmic reticulum. embopress.orgembopress.org Therefore, queuosine-modified tRNAs are important for maintaining proteostasis, the balance of protein synthesis, folding, and degradation. glycoforum.gr.jp
Archaeosine (B114985) (G+) is another complex modified nucleoside with a 7-deazaguanosine core. nih.govasm.org It is a signature modification found almost universally in the tRNA of Archaea, a domain of single-celled microorganisms. nih.govasm.orgontosight.ai Unlike queuosine, which is located in the anticodon loop, archaeosine is found at position 15 in the dihydrouridine (D) loop of archaeal tRNAs. asm.orgnih.govasm.org
The primary role of archaeosine is to stabilize the three-dimensional L-shaped structure of tRNA. nih.govresearchgate.netosti.gov This stabilization is particularly crucial for archaea that live in extreme environments, such as hyperthermophiles. nih.govasm.org
Increased Thermal Stability: The presence of archaeosine at position 15 significantly increases the melting temperature of tRNA, making it more resistant to heat-induced denaturation. asm.orgresearchgate.net This enhanced stability is critical for the proper functioning of tRNA in organisms that thrive at high temperatures. nih.gov
The incorporation of this compound derivatives into tRNA is catalyzed by a family of enzymes called tRNA-guanine transglycosylases (TGTs). portlandpress.comacs.orgnih.gov These enzymes catalyze a base-exchange reaction, where a guanine (B1146940) base in the tRNA is replaced by a this compound precursor. portlandpress.comnih.gov
TGTs are evolutionarily ancient and are found in all three domains of life, with distinct subtypes that have specific functions. nih.gov
Bacterial TGT (bTGT): In bacteria, a homodimeric TGT enzyme is responsible for inserting the queuosine precursor, preQ₁, into the wobble position of tRNAs. asm.orgnih.gov This is the first step in the de novo synthesis of queuosine in bacteria. asm.org
Eukaryotic TGT (eTGT): Eukaryotes lack the machinery for the de novo synthesis of queuine (B138834), the base of queuosine, and must obtain it from their diet or gut microbiota. portlandpress.comoup.com The eukaryotic TGT is a heterodimeric enzyme, composed of a catalytic subunit (QTRT1) and a non-catalytic subunit (QTRT2). oup.comrcsb.orgresearchgate.net This enzyme directly inserts queuine into the wobble position of the corresponding tRNAs. portlandpress.comrsc.org
Archaeal TGT (arcTGT): In archaea, TGTs are responsible for incorporating the archaeosine precursor, preQ₀, into position 15 of the tRNA. ontosight.airesearchgate.net This is a key step in the biosynthesis of archaeosine. researchgate.net
The catalytic mechanism of TGTs involves the formation of a covalent intermediate between the enzyme and the tRNA substrate. acs.orgnih.govresearchgate.net This mechanism is conserved across the different subtypes of TGTs, although they recognize different tRNA substrates and insert different this compound precursors. nih.gov
Role in Translational Efficiency and Codon-Anticodon Interactions
Archaeosine (G+) in tRNA
This compound Modifications in Deoxyribonucleic Acid (DNA)
While nucleic acid modifications are more diverse and complex in RNA, the identification of this compound derivatives in DNA has expanded our understanding of DNA's functional repertoire. oup.comnih.gov These modifications are not mere structural variations but are integral to cellular processes such as self-nonself discrimination and defense against foreign genetic elements. researchgate.netresearchgate.net
Identification and Characterization of DNA-Incorporated this compound Derivatives
The journey to understanding this compound in DNA began with the discovery of gene clusters in bacteria and phages that contained paralogs of tRNA-guanine transglycosylase (TGT), an enzyme typically involved in RNA modification. pnas.orgnih.gov This led to the hypothesis, and subsequent confirmation, of this compound derivatives being inserted into DNA. pnas.org
Key identified this compound derivatives in DNA include:
2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0): A direct precursor inserted into DNA. osti.govresearchgate.netnih.gov
2'-deoxy-7-amido-7-deazaguanosine (dADG): Formed from the modification of dPreQ0 already incorporated into the DNA strand. osti.govresearchgate.netnih.gov
Other derivatives: Research has also identified several other derivatives in phage DNA, such as 2′-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1), 2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1), 2′-deoxy-7-deazaguanine (dDG), and 2′-deoxy-7-carboxy-7-deazaguanine (dCDG). researchgate.netoup.combiorxiv.orgnih.gov
These modified nucleosides are products of the bacterial queuosine tRNA modification pathway and a specific gene cluster known as the dpd cluster. osti.govresearchgate.netnih.gov This cluster encodes the proteins that make up the elaborate Dpd restriction-modification (R-M) system found in a variety of bacteria. osti.govnih.gov
Table 1: Identified this compound Derivatives in DNA
| Derivative Name | Abbreviation | Precursor | Organism Type |
|---|---|---|---|
| 2'-deoxy-7-cyano-7-deazaguanosine | dPreQ0 | preQ0 | Bacteria, Phages |
| 2'-deoxy-7-amido-7-deazaguanosine | dADG | dPreQ0 | Bacteria, Phages |
| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | mdPreQ1 | preQ1 | Phages |
| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | fdPreQ1 | preQ1 | Phages |
| 2'-deoxy-7-deazaguanine | dDG | - | Phages |
| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG | - | Phages |
Mechanisms of DNA Modification by the Dpd System
The enzymatic machinery responsible for incorporating this compound into DNA is the Dpd system, primarily involving the proteins DpdA, DpdB, and DpdC. oup.comosti.govresearchgate.net In Salmonella enterica serovar Montevideo, the Dpd system is encoded by the dpd gene cluster (dpdA-K), where DpdA, DpdB, and DpdC are required for the modification, and DpdD-K are involved in the restriction phenotype. oup.comnih.gov
DpdA is a key enzyme in this process, functioning as a DNA-guanine transglycosylase. researchgate.netuniprot.org It catalyzes the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ0). oup.comresearchgate.netnih.gov This transglycosylation reaction is the initial and crucial step for this type of DNA modification. nih.gov While DpdA shares homology with tRNA-guanine transglycosylases (TGTs), it is specific for DNA. oup.comresearchgate.netnih.gov Structural and modeling studies have shown that DpdA shares essential amino acids with TGTs involved in substrate binding and catalytic activity. nih.gov It is believed that a conformational change or partial melting of the DNA is necessary for DpdA to fully bind to the double-stranded DNA molecule. nih.gov
DpdB plays a critical, albeit unexpected, role in the DNA modification process. It exhibits ATPase activity, which is essential for the insertion of preQ0 into DNA by DpdA. oup.comosti.govresearchgate.net The hydrolysis of ATP to ADP and inorganic phosphate (B84403) is coupled to the guanine exchange reaction. researchgate.net While DpdB is a robust ATPase on its own, its activity is significantly enhanced in the presence of both DNA and DpdA. researchgate.net This suggests that DpdB's ATPase function may be involved in facilitating the assembly or recycling of the modification complex on the DNA. researchgate.net Interestingly, DpdB also appears to have a regulatory role, influencing the expression of the dpd modification genes. biorxiv.org
Following the insertion of preQ0 into the DNA by the DpdA/DpdB complex, the DpdC enzyme catalyzes the subsequent modification step. oup.comnih.gov DpdC is responsible for the conversion of preQ0-modified DNA into ADG-modified DNA. oup.comosti.govresearchgate.net In vitro studies have demonstrated that DpdC can perform this conversion independently of DpdA and DpdB, acting directly on the preQ0-modified DNA substrate. oup.comnih.govasm.org This suggests a sequential process where DpdA/B first incorporates the initial modification, which is then further processed by DpdC. nih.gov
DpdB: ATPase Activity and its Role in DNA Insertion
Functional Implications of DNA Deazaguanine Modifications
The presence of this compound derivatives in DNA has significant biological consequences, primarily related to cellular defense and genome stability.
Restriction-Modification Systems: In bacteria, the Dpd system functions as a restriction-modification (R-M) system. oup.combiorxiv.org The host DNA is modified with this compound derivatives, marking it as "self." biorxiv.org The restriction components of the Dpd system can then recognize and degrade foreign DNA, such as that from invading bacteriophages, which lacks this specific modification. biorxiv.orgasm.org This provides a powerful defense mechanism for the bacteria. pnas.org
Anti-Restriction in Phages: Conversely, bacteriophages have co-opted this modification system for their own benefit. researchgate.netoup.com By modifying their own DNA with this compound derivatives, phages can protect their genomes from the host bacterium's restriction enzymes. pnas.orgnih.govasm.org In some phages, the substitution of guanine with a modified base can be extensive, even total, demonstrating the critical role of these modifications in phage survival. nih.gov
Modulation of DNA-Protein Interactions: The alteration of the chemical structure of guanine at the 7-position can interfere with the recognition and binding of various DNA-binding proteins, including restriction endonucleases. pnas.orgasm.org This steric hindrance is a key aspect of the protective function of these modifications.
Host Restriction Systems and Anti-Restriction Mechanisms
One of the most well-documented roles of this compound modifications is in the arms race between bacteriophages and their bacterial hosts. Bacteria employ restriction-modification (R-M) systems as a primary defense mechanism against invading phage DNA. These systems typically involve a restriction endonuclease that cleaves foreign DNA at specific recognition sites and a methyltransferase that modifies the host's own DNA at the same sites to protect it from cleavage.
Bacteriophages have evolved various strategies to counteract these R-M systems, one of which is the modification of their own genomic DNA. The substitution of guanine with this compound derivatives is a key anti-restriction mechanism. nih.govmit.edupnas.org For instance, the archaeosine base (G+), a this compound derivative initially thought to be exclusive to archaeal tRNAs, has been found in the genomic DNA of Enterobacteria phage 9g. nih.gov This modification is believed to protect the phage DNA from a broad range of host restriction enzymes. nih.govresearchgate.net
Genetic studies on the Escherichia phage CAjan have demonstrated that the enzyme DpdA is essential for incorporating the this compound base into the phage genome. nih.govmit.edu This modification shields the phage DNA from the host's restriction enzymes. nih.govmit.eduresearchgate.net The presence of this compound derivatives in phage DNA can inhibit the recognition or cleavage activity of restriction enzymes that require the N7 atom of guanine for their function. researchgate.net
In addition to archaeosine, other 2'-deoxy-7-deazaguanine derivatives have been identified in viral DNA, including 2'-deoxy-7-amido-7-deazaguanine (dADG), 2'-deoxy-7-cyano-7-deazaguanine (dPreQ₀), and 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁). nih.gov The presence of these modifications is widespread, with over 180 phages and archaeal viruses identified as encoding enzymes for this modification pathway. nih.govmit.eduresearchgate.net
Cellular Stress Resistance and Self-Nonself Discrimination
The modification of DNA with this compound derivatives also plays a crucial role in cellular stress resistance and the ability of a cell to distinguish its own DNA from foreign genetic material. asm.orgasm.orgnih.govresearchgate.net These modifications are part of a sophisticated self-protective mechanism. researchgate.net
In bacteria, the dpd (deazapurine in DNA) gene cluster is responsible for a restriction-modification system based on this compound. nih.govpdx.eduresearchgate.netnih.gov The Dpd system modifies the bacterium's own DNA with derivatives like 2'-deoxy-7-cyano-7-deazaguanine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanine (dADG). nih.govpdx.eduresearchgate.netnih.gov This self-DNA is then protected from a corresponding restriction activity that targets unmodified DNA. pdx.eduresearchgate.netnih.gov This mechanism of self-nonself discrimination is vital for maintaining genome integrity in the face of horizontal gene transfer and phage invasion. researchgate.net
The contribution of deazaguanine modifications to cellular stress resistance is an area of ongoing research, but it is hypothesized that these modifications may help stabilize DNA or modulate gene expression in response to environmental challenges. asm.orgasm.orgresearchgate.net
Phage DNA Protection and Epigenetic Roles
The incorporation of this compound derivatives into phage DNA serves as a powerful protective mechanism and functions as a form of epigenetic marking. asm.orgresearchgate.netnih.govoup.com These modifications are introduced post-replication by specialized enzymes, indicating an epigenetic layer of information beyond the primary DNA sequence. oup.com
The central enzyme in this process is a DNA-guanine transglycosylase, DpdA, which catalyzes the exchange of a guanine base in the DNA with a this compound derivative, typically 7-cyano-7-deazaguanine (preQ₀). nih.govoup.comuniprot.orgoup.com This reaction is sometimes dependent on the ATPase activity of an associated protein, DpdB. nih.govoup.com The incorporated preQ₀ can be further modified by other enzymes. For example, DpdC can convert preQ₀-modified DNA to ADG-modified DNA. nih.govoup.com
The biosynthesis of the preQ₀ precursor itself starts from guanosine-5'-triphosphate (GTP) and involves a series of enzymatic steps. asm.orgresearchgate.net Phages can either encode the entire pathway or rely on host enzymes and salvaged precursors. oup.comresearchgate.net
The presence of these modifications in phage genomes is not random. It is a strategic adaptation, with a notable overrepresentation of these modification systems in viruses that infect pathogenic microbes. nih.govresearchgate.net This suggests that this compound-based DNA modifications provide a selective advantage to phages in overcoming the defense systems of their hosts. researchgate.net
Structural and Thermodynamic Analysis of this compound in DNA
The substitution of guanine with this compound in a DNA duplex introduces significant, albeit subtle, changes to the structure and thermodynamics of the double helix. The primary structural alteration is the replacement of the nitrogen atom at position 7 (N7) of the purine (B94841) ring with a carbon atom (C7). This change modifies the electrostatic potential in the major groove of the DNA, a region crucial for protein-DNA interactions. nih.govresearchgate.net
Studies have shown that the incorporation of this compound can alter DNA hydration and cation binding in the major groove. nih.govresearchgate.netresearchgate.net While it is often assumed that this compound forms a standard Watson-Crick base pair with cytosine, detailed analyses have revealed more complex effects. researchgate.net
Thermodynamic studies using techniques such as UV melting and differential scanning calorimetry (DSC) have consistently shown that the presence of a this compound modification generally destabilizes the DNA duplex. nih.govnih.gov This destabilization is primarily attributed to unfavorable enthalpic contributions, likely resulting from less favorable stacking interactions with neighboring bases. nih.gov
Conversely, the introduction of a cationic group in the major groove, as with 7-aminomethyl-7-deazaguanine (7amG), can restore or even enhance the stability of the DNA duplex compared to the unmodified version. researchgate.netacs.org This stabilization is thought to be an enthalpic effect, challenging the notion that electrostatic interactions with DNA are purely entropic. acs.org
| Modification | Effect on DNA Stability | Primary Thermodynamic Contribution | Structural Impact | Reference(s) |
| This compound | Destabilizing | Unfavorable Enthalpy | Alters major groove electrostatics, hydration, and cation binding. Increases base-pair opening rate. | nih.govresearchgate.netnih.gov |
| 7-Aminomethyl-7-deazaguanine (7amG) | Stabilizing | Favorable Enthalpy | Covalently tethers a cation in the major groove, mimicking natural cation binding. | researchgate.netacs.org |
| 7-Deazaadenosine | Destabilizing | Unfavorable Enthalpy | Minimal effect on base-pairing geometry but reduces stacking interactions. | nih.gov |
This compound in Ribosomal RNA (rRNA)
While this compound and its derivatives are well-established modifications in DNA and transfer RNA (tRNA), their direct presence and functional role within ribosomal RNA (rRNA) are not prominently documented in scientific literature. asm.org The primary connection between this compound and the ribosome is indirect, occurring through the modification of tRNA and the regulation of genes involved in this process. asm.org
Hypermodified 7-deazaguanosine derivatives, such as queuosine (Q) and archaeosine (G+), are found in specific tRNAs. asm.org Queuosine is located at the wobble position (position 34) of tRNAs with GUN anticodons in bacteria and eukaryotes, where it plays a role in fine-tuning translation efficiency and accuracy. asm.orgoup.comasm.org Archaeosine is found at position 15 in the D-loop of most archaeal tRNAs and is important for tRNA stability. asm.orgasm.org
The biosynthesis of these crucial tRNA modifications is regulated, in many bacteria, by riboswitches. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA. The preQ₁ riboswitch, a highly structured RNA element found in the 5' untranslated region of certain mRNAs, specifically binds 7-aminomethyl-7-deazaguanine (preQ₁), a key intermediate in the queuosine biosynthetic pathway. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org
Binding of preQ₁ to the riboswitch typically leads to the premature termination of transcription or inhibition of translation of the downstream genes, which are often involved in the biosynthesis or transport of queuosine. researchgate.netbeilstein-journals.org This feedback mechanism allows the cell to sense the cellular concentration of the this compound derivative preQ₁ and regulate the production of the final modified nucleoside, queuosine, in tRNA.
Therefore, while this compound itself is not reported as a direct modification of rRNA, its derivative, preQ₁, is a key signaling molecule in an mRNA-based regulatory system (the riboswitch) that ultimately controls the quality and function of tRNAs entering the ribosome for protein synthesis.
Synthetic Methodologies for 7 Deazaguanine and Its Analogs
General Approaches to 7-Deazapurine Synthesis
The construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is achieved through various strategic approaches. Historically, methods included multistep heterocyclization, transition metal-catalyzed intramolecular C-H arylation, and the thermal or photochemical cyclization of 5-aryl-6-azidopyrimidines. acs.orgnih.gov These methods, while effective, can be limited by the accessibility and reactivity of the required starting materials. acs.orgnih.gov
More contemporary strategies have been developed to overcome these limitations. One such approach involves a Negishi cross-coupling reaction between a zincated 4,6-dichloropyrimidine (B16783) and a suitable coupling partner, such as an iodoquinoline, which is then followed by azidation and cyclization to form the fused ring system. imtm.cz Nucleophilic aromatic substitution (SNAr) reactions also represent a key strategy for modifying the pyrimidine (B1678525) ring. beilstein-journals.org
A versatile and modern approach for creating polycyclic fused 7-deazapurine systems involves an initial C–H functionalization of various aromatic or heteroaromatic compounds with dibenzothiophene-S-oxide. This is followed by a Negishi cross-coupling with bis(4,6-dichloropyrimidin-5-yl)zinc. The resulting aryl-pyrimidine intermediate undergoes azidation and thermal cyclization to yield the final fused deazapurine heterocycle. acs.orgnih.gov For simpler analogs, direct alkylation of a 7-deazapurine nucleoside at the N3 position, followed by a base-promoted Dimroth rearrangement, provides N-substituted products. nih.gov
In contrast to chemical synthesis, nature employs an elegant biosynthetic pathway starting from guanosine-5'-triphosphate (GTP). asm.org A series of enzymatic steps converts GTP into the common precursor 7-cyano-7-deazaguanine (pre-Q₀), which is a key intermediate in the biosynthesis of modified nucleosides like queuosine (B110006). asm.orgoup.comnih.gov
| Synthetic Strategy | Description | Key Intermediates/Reagents | Reference(s) |
| Heterocyclization | Building the fused ring system from acyclic or simpler cyclic precursors. | Chloronitrobenzene, 2-amino-1H-indole-3-carboxylate | acs.orgnih.gov |
| Cross-Coupling & Cyclization | Coupling of a pyrimidine derivative with a (hetero)aromatic partner, followed by ring closure. | Zincated pyrimidines, iodoquinolines, Pd catalysts | acs.orgnih.govimtm.cz |
| Photochemical/Thermal Cyclization | Intramolecular cyclization of an azide-substituted pyrimidine to form the pyrrole (B145914) ring. | 5-aryl-6-azidopyrimidines | acs.orgnih.gov |
| Alkylation & Rearrangement | N-substitution via alkylation followed by a Dimroth rearrangement. | Alkyl halides, base | nih.gov |
| Biosynthesis | Enzymatic conversion from a common metabolite. | Guanosine-5'-triphosphate (GTP) | asm.org |
Synthesis of Nucleoside and Nucleotide Derivatives of 7-Deazaguanine
Once the this compound base is synthesized, it can be converted into its corresponding nucleoside and nucleotide derivatives. A primary method for nucleoside synthesis is the Vorbrüggen glycosylation, which involves reacting the silylated heterocyclic base with a protected sugar, typically in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). imtm.czrsc.orgresearchgate.net For instance, 6-chloro-7-iodo-2-pivaloylamino-7-deazaguanine can be reacted with a protected threose sugar to form the corresponding nucleoside. rsc.org
The resulting nucleosides are then converted into their biologically active 5'-triphosphate forms. A common, albeit sometimes low-yielding, method uses inorganic pyrophosphates, such as tributylammonium (B8510715) pyrophosphate, to phosphorylate an activated monophosphate intermediate. rsc.orgnih.gov This often requires significant purification via high-performance liquid chromatography (HPLC) to separate the desired triphosphate from side products. rsc.orgnih.gov
Strategies for Specific Substitutions and Modifications
The functionalization of the this compound core, particularly at the C7 position, is critical for tuning its properties. The Sonogashira cross-coupling reaction is a powerful tool for this purpose, enabling the introduction of alkyne-containing side chains onto a 7-iodo-7-deazaguanine precursor. seela.netnih.gov This strategy is fundamental for creating "clickable" derivatives.
For electrophilic substitutions, such as nitration, the reactivity of the pyrrole ring must be carefully managed. Research has shown that a 2-NH₂-protected 6-chloro-7-deazaguanine is an optimal substrate for electrophilic attack at the C7 position, a finding that can guide the synthesis of other 7-substituted analogs like halogenated or alkylated derivatives. acs.org It is also possible to synthesize nucleosides with unconventional linkages, such as the C⁸-(2'-deoxy-β-d-ribofuranoside) of this compound, which can be prepared from the corresponding ribonucleoside via deoxygenation. acs.orgresearchgate.net
| Modification Type | Synthetic Reaction | Precursor | Key Reagents | Reference(s) |
| C7-Alkynylation | Sonogashira cross-coupling | 7-Iodo-7-deazaguanine nucleoside | Terminal alkyne, Pd catalyst, Cu(I) | seela.netnih.gov |
| C7-Nitration | Electrophilic Aromatic Substitution | 2-NH₂-protected 6-chloro-7-deazaguanine | Nitrating agent | acs.org |
| Glycosylation | Vorbrüggen Reaction | Protected this compound base | Protected sugar, Lewis acid (e.g., TMSOTf) | imtm.czrsc.org |
| C8-Glycosylation | Deoxygenation | C8-linked ribonucleoside | - | acs.orgresearchgate.net |
Iterative Phosphorylation and Solid-Phase Synthesis
To overcome the challenges of traditional phosphorylation methods, more efficient, high-yield strategies have been developed. An iterative phosphorylation approach allows for the large-scale synthesis of 5'-triphosphates, often without the need for HPLC purification. rsc.orgnih.gov This method involves the coupling of a 5'-monophosphate with a bis(fluorenylmethyl)-protected (bis-Fm) phosphoramidite (B1245037) to create a P(III)-P(V) anhydride. This intermediate is then oxidized to a P(V)-P(V) anhydride, yielding the 5'-diphosphate. Repeating the cycle produces the 5'-triphosphate in significant quantities. rsc.orgnih.gov
For the synthesis of oligonucleotides containing this compound, solid-phase synthesis using phosphoramidite chemistry is the standard method. acs.orgrsc.org This requires the chemical synthesis of a this compound phosphoramidite monomer. rsc.org The 2'-protected nucleoside is first treated with 4,4'-dimethoxytrityl (DMT) chloride to protect the 3'-hydroxyl group, followed by phosphitylation to install the reactive phosphoramidite moiety, making it ready for incorporation into a growing DNA or RNA chain on a solid support. rsc.orgnih.govnih.gov
Synthesis of Clickable this compound Derivatives for Bioorthogonal Applications
Bioorthogonal chemistry relies on reactions that proceed efficiently in biological environments without interfering with native biochemical processes. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example. researchgate.netmdpi.com
The synthesis of clickable this compound derivatives typically begins with the introduction of an alkyne or azide (B81097) handle onto the nucleoside. As mentioned, the Sonogashira coupling is ideal for installing terminal alkynes at the C7 position. seela.netnih.govrsc.org For example, 7-tripropargylamine-7-deaza-2'-deoxyguanosine, which contains two terminal triple bonds, can be synthesized and subsequently functionalized in a "double click" reaction with an azide-bearing molecule, such as 1-azidomethyl pyrene. seela.netnih.gov These functionalized nucleosides can then be converted to their phosphoramidite or triphosphate forms for incorporation into oligonucleotides. seela.netnih.gov This allows for the post-synthetic labeling of DNA and RNA with a wide array of probes, such as fluorophores, for imaging and diagnostic applications. seela.netresearchgate.netacs.org
Structure Activity Relationship Studies of 7 Deazaguanine Derivatives
Modulation of Enzyme Activity by 7-Deazaguanine Analogs
The this compound scaffold and its derivatives are recognized and processed by a variety of enzymes, playing crucial roles as either substrates or modulators of catalytic activity. A key class of enzymes that interact with these analogs are tRNA-guanine transglycosylases (TGTs). researchgate.net These enzymes catalyze a base-exchange reaction, replacing a guanine (B1146940) residue in tRNA with a this compound precursor. drugbank.com For instance, Queuine (B138834) tRNA-ribosyltransferase facilitates the exchange of guanine with the queuine precursor 7-aminomethyl-7-deazaguanine (preQ₁) at the wobble position of the anticodon in specific tRNAs. drugbank.com This modification is a critical step in the biosynthesis of the hypermodified nucleoside queuosine (B110006). drugbank.com
In archaea, a related enzyme, archaeal tRNA-guanine transglycosylase (ArcTGT), inserts 7-cyano-7-deazaguanine (preQ₀) into tRNA at position 15. researchgate.netacs.org This inserted precursor is then further modified to form archaeosine (B114985) (G⁺), a modification essential for stabilizing the tRNA's tertiary structure. acs.orgasm.org
Beyond tRNA modification, this compound derivatives are central to DNA modification systems in bacteria. nih.gov The bacterial Dpd system utilizes a complex of proteins to incorporate these analogs into DNA. nih.gov Studies on the machinery from Salmonella enterica have shown that the DpdA protein, which is homologous to TGT, is responsible for inserting preQ₀ into the DNA strand. nih.gov This transglycosylation reaction is dependent on an unexpected ATPase activity provided by the DpdB protein, which is necessary for the insertion to occur. researchgate.netnih.gov Following insertion, the DpdC enzyme can further modify the preQ₀-containing DNA into 7-amido-7-deazaguanine (ADG)-modified DNA. nih.govoup.com The substrate specificity of these enzymes highlights a clear distinction in their biological roles: Tgt subgroup proteins modify tRNA, whereas DpdA subgroup proteins modify DNA. oup.com
The enzyme 7-cyano-7-deazaguanine synthase (QueC) is pivotal in the biosynthesis of preQ₀ from guanosine-5'-triphosphate (GTP). asm.orgresearchgate.net QueC catalyzes the conversion of a 7-carboxy-7-deazaguanine (B3361655) intermediate into preQ₀ in a process that involves two ATP molecules. asm.org
| Enzyme | This compound Analog (Substrate/Product) | Biological Process | Organism Type |
|---|---|---|---|
| Queuine tRNA-ribosyltransferase (TGT) | 7-aminomethyl-7-deazaguanine (preQ₁) | tRNA modification (Queuosine synthesis) | Bacteria, Eukaryotes |
| Archaeal tRNA-guanine transglycosylase (ArcTGT) | 7-cyano-7-deazaguanine (preQ₀) | tRNA modification (Archaeosine synthesis) | Archaea |
| DpdA/DpdB Complex | 7-cyano-7-deazaguanine (preQ₀) | DNA modification | Bacteria |
| DpdC | preQ₀-modified DNA | DNA modification (ADG synthesis) | Bacteria |
| 7-cyano-7-deazaguanine synthase (QueC) | Forms 7-cyano-7-deazaguanine (preQ₀) | Biosynthesis of deazaguanine precursors | Bacteria |
Correlation of Chemical Structure with Biological Efficacy
The biological activity of this compound derivatives is highly dependent on their specific chemical structures, with small modifications leading to significant changes in efficacy. Studies on analogs of 9-deazaadenosine, which shares the core pyrrolo[2,3-d]pyrimidine structure, reveal potent cytotoxic activity that is strongly influenced by substituents at the 7-position. tandfonline.com For example, 7-benzyl-9-deazaadenosine demonstrated the most potent cytotoxicity against several leukemia and melanoma cell lines, with IC₅₀ values as low as 0.07 µM. tandfonline.com The introduction of a smaller 7-methyl group also resulted in significant cytotoxic activity. tandfonline.com Conversely, adding a halogen atom at the 2-position of 9-deazaadenosine generally led to a reduction or complete loss of cytotoxic effects. tandfonline.com
In the context of antiviral research, the structural integrity of the purine (B94841) ring is critical. In one study, a 2'-C-methyl-6-O-methylguanosine analogue, known to have potential anti-HCV properties, was modified by replacing the N-7 atom with a carbon to create the corresponding this compound derivative. nih.gov This single structural change completely negated the compound's anti-HCV activity. nih.gov Molecular modeling and enzymatic assays suggested that the this compound analog could not function as an effective prodrug of the free nucleotide, unlike its parent guanine compound. nih.gov
Further structure-activity relationship (SAR) studies were conducted on queuine analogues for the treatment of experimental autoimmune encephalomyelitis. researchgate.net This research highlighted the necessity of a flexible alkyl chain of a specific, fixed length attached to the 7-aminomethyl-7-deazaguanine core for biological activity. researchgate.net
| Compound | L1210 Leukemia (IC₅₀ µM) | P388 Leukemia (IC₅₀ µM) | CCRF-CEM Leukemia (IC₅₀ µM) | B16F10 Melanoma (IC₅₀ µM) |
|---|---|---|---|---|
| 7-methyl-9-deazaadenosine | 0.4 | 0.7 | 0.3 | 1.5 |
| 7-benzyl-9-deazaadenosine | 0.07 | 0.1 | 0.2 | 1.5 |
| 2-fluoro-9-deazaadenosine | 1.5 | 0.9 | 3.0 | 5.0 |
Data sourced from a study on substituted 9-deazaadenosine analogues. tandfonline.com
Impact of Substituents on Molecular Interactions
Substituents on the this compound ring directly influence the molecule's noncovalent interactions, which in turn affects its biological function. The replacement of the N-7 atom with a carbon atom inherently alters the electronic properties of the purine ring system, which can affect stacking propensity and solvation. squarespace.com This modification can lead to decreased binding affinity not because of the loss of a specific hydrogen bond to the N-7 atom, but due to these broader, indirect effects. squarespace.com
The introduction of specific functional groups at the C-7 position has been shown to modulate molecular interactions and stability. For instance, a 7-aminomethyl-7-deaza-2'-deoxyguanosine (7amG), which places a positively charged amine in the major groove of DNA, significantly stabilizes the DNA duplex. acs.org This stabilization is an enthalpic contribution to the free energy, challenging the idea that electrostatic interactions with DNA are purely entropic. acs.org The tethered cation was found to be in the same plane as the modified base pair, and it kinetically stabilized adjacent base pairs against opening. acs.org
In contrast, the presence of this compound in a cyclic dinucleotide analog designed as a STING receptor agonist resulted in a substantial drop in binding affinity compared to a similar 7-deazaadenine analog. acs.org The thermal shift (ΔTₘ) in a differential scanning fluorimetry assay was only 3.3 °C for the this compound derivative, compared to 11.5 °C for the 7-deazaadenine version, indicating weaker binding. acs.org This suggests that the interactions involving the N-7 position of guanine are more critical for binding to the STING protein than those for adenine (B156593). acs.org
Halogen substituents also impart specific interactive properties. In the crystal structure of 7-iodo-5-aza-7-deazaguanosine, the 7-iodo substituent forms a direct contact with the 2'-oxygen of the ribose moiety of a neighboring molecule. iucr.orgnih.gov This type of halogen-oxygen interaction can play a significant role in controlling the crystal packing and molecular conformation of the nucleoside. nih.gov
| This compound Derivative | Interaction Partner | Observed Effect of Substituent | Quantitative Data |
|---|---|---|---|
| 7-aminomethyl-7-deaza-2'-deoxyguanosine | DNA Duplex | Increased kinetic stability of adjacent G:C base pair against opening. | αKop = 3.0 x 10⁶ s⁻¹ (vs. 4.1 x 10⁶ s⁻¹ in unmodified) |
| This compound-containing CDN | STING Receptor | Decreased binding affinity compared to adenine analog. | ΔTₘ = 3.3 °C |
| 7-deazaadenine-containing CDN | STING Receptor | Stronger binding affinity. | ΔTₘ = 11.5 °C |
| 7-iodo-5-aza-7-deazaguanosine | Itself (Crystal Packing) | Forms a contact between the iodo group and a ribose oxygen. | I7⋯O2′ distance = 2.936 (7) Å |
Data compiled from studies on modified nucleosides and STING agonists. acs.orgacs.orgnih.gov
Research Applications and Potential Directions of 7 Deazaguanine
7-Deazaguanine as Molecular Probes in Biochemical and Biophysical Studies
The strategic incorporation of this compound into DNA and RNA serves as a powerful method to probe molecular interactions and structural dynamics. By altering the electronic properties and removing a key hydrogen bond acceptor site in the major groove of DNA, this modification provides unique insights into nucleic acid recognition and stability. oup.comnih.gov
Probing Protein Recognition of DNA
This compound is frequently utilized to investigate how proteins recognize specific DNA sequences. The N7 atom of guanine (B1146940) is a common hydrogen bond acceptor for amino acid residues in DNA-binding proteins. Replacing this nitrogen with a carbon-hydrogen group eliminates this potential interaction. oup.comnih.gov Consequently, if a protein's binding affinity to a DNA sequence is reduced upon substitution of guanine with this compound, it strongly suggests that the protein makes a crucial contact with the N7 atom of guanine in the major groove. oup.com This approach has been instrumental in dissecting the specific hydrogen-bonding interactions that govern the recognition of DNA by a wide range of proteins.
Furthermore, this compound has been employed in studies of DNA-mediated electron transfer. For instance, the intercalating dye ethidium (B1194527) can act as an electron acceptor from a modified this compound base upon photoexcitation, a process that does not occur with the natural guanine. pnas.orgpnas.org These studies, which have measured ultrafast electron transfer on the picosecond timescale, provide insights into the dynamics of charge transport through the DNA double helix and how these processes are influenced by the electronic properties of the bases. pnas.org
Investigating DNA Structure and Stability
The substitution of guanine with this compound also serves as a subtle yet significant perturbation to investigate the structure and stability of DNA itself. While it is often assumed that this compound forms a standard Watson-Crick base pair with cytosine, detailed analyses have revealed notable differences. oup.comnih.govscienceopen.com The removal of the N7 atom alters the electronic distribution within the purine (B94841) ring and eliminates a binding site for cations in the major groove, which can impact the organization of surrounding water molecules and salts. oup.comscienceopen.com
A variety of biophysical techniques, including UV thermal melting, differential scanning calorimetry (DSC), circular dichroism (CD), and nuclear magnetic resonance (NMR), have been used to characterize DNA oligomers containing this compound. oup.comscienceopen.com These studies have shown that the incorporation of a this compound modification can have a significant effect on the dynamic structure of DNA, particularly at the residues flanking the modification. oup.com This effect appears to be mediated by changes in hydration and the organization of cations in the major groove. oup.com For example, the disruption of major groove cation binding sites by this substitution has been shown to be destabilizing due to a decrease in the enthalpic contribution to duplex stability. acs.org
Conversely, strategic modifications of this compound itself can be used to probe stabilizing interactions. For instance, tethering a cationic aminomethyl group to the 7-position of 7-deaza-2'-deoxyguanosine (B613789) has been shown to restore the stability of the DNA duplex to that of the unmodified DNA, highlighting the critical role of cationic charges in the major groove for enthalpic stabilization. acs.org
Table 1: Impact of this compound and its Derivatives on DNA Duplex Stability
| Modification | Effect on Duplex Stability | Underlying Mechanism | Reference |
| This compound (c7G) | Destabilizing | Reduction in enthalpy due to disruption of major groove cation binding. | acs.org |
| 7-aminomethyl-7-deaza-2'-deoxyguanosine (7amG) | Restores stability to that of unmodified DNA | Introduction of a tethered cation in the major groove provides enthalpic stabilization. | acs.org |
| 7-hydroxymethyl-7-deazaguanine (7hmG) | Destabilizing | Lacks the critical cationic charge for enthalpic stabilization. | acs.org |
| Multiple consecutive 5-aza-7-deazaguanine–isoguanine base pairs | Strong stepwise stabilization | Favorable interactions within purine-purine tracts. | researchgate.net |
Biotechnological Applications of 7-Deazapurine Biosynthetic Enzymes
The enzymes involved in the biosynthesis of 7-deazapurines are gaining attention for their potential in various biotechnological applications, from green chemistry to the development of novel genetic tools. asm.orgnih.gov These enzymes catalyze unique chemical transformations that are of great interest for industrial processes. asm.org
Enzymatic Nitrile Reduction in Green Chemistry
A key step in the biosynthesis of some this compound derivatives is the reduction of a nitrile group to a primary amine, a reaction catalyzed by the enzyme QueF. asm.orgresearchgate.net This enzymatic nitrile reduction is significant because it is the only known instance of this transformation in a natural biosynthetic pathway. researchgate.net Traditional chemical methods for nitrile reduction often require harsh reducing agents and complex protection/deprotection steps, leading to the generation of hazardous waste. asm.orggoogle.com
The QueF enzyme, an NADPH-dependent nitrile oxidoreductase, offers a "green" alternative for this important chemical conversion. asm.orggoogle.com Although QueF enzymes are typically specific for their natural substrate, preQ₀ (7-cyano-7-deazaguanine), there is considerable interest in engineering these enzymes to accept a broader range of nitrile-containing compounds. asm.orgresearchgate.net By employing techniques like directed evolution, researchers aim to create versatile nitrile reductases that could be used for the environmentally friendly synthesis of various primary amines. asm.org The identification of QueF orthologs in different bacteria provides a pool of enzymes with potentially varied substrate specificities that could serve as starting points for such engineering efforts. google.com
Another related enzyme, 7-cyano-7-deazaguanine synthase (QueC), which catalyzes the formation of the nitrile group in preQ₀ from a carboxylic acid, also presents biotechnological interest. rsc.orgresearchgate.net While its natural substrate specificity is high, understanding its mechanism could inspire the development of novel biocatalysts for converting carboxylic acids to nitriles. rsc.org
Genetic Engineering and Synthetic Biology Tools
The enzymes of the 7-deazapurine biosynthetic pathway are also being explored as tools in genetic engineering and synthetic biology. asm.org For example, the enzymes responsible for incorporating this compound derivatives into DNA, such as the transglycosylase DpdA, could be harnessed to create site-specifically modified DNA for various applications. oup.com These modifications can protect DNA from restriction enzymes, which is a natural defense mechanism used by some bacteriophages. oup.comnih.gov This property could be exploited to protect synthetic DNA constructs from degradation in cellular environments.
Furthermore, the entire biosynthetic pathway for this compound derivatives can be considered a source of novel genetic parts for synthetic biology. asm.org The genes encoding these enzymes, such as queC, queD, and queE, have been identified and characterized, providing the building blocks to engineer new metabolic pathways in microorganisms. nih.govnih.govacs.org By combining these enzymes with others, it may be possible to produce novel deazapurine-containing compounds with unique properties for applications in medicine and materials science. nih.gov The enzymatic synthesis of 8-aza-7-deazapurine fleximer nucleosides using recombinant E. coli purine nucleoside phosphorylase is an example of how these enzymes are being used to create novel nucleoside analogs. mdpi.comresearchgate.net
Advanced Detection Methods for this compound Modifications
The discovery of this compound derivatives in the DNA of bacteria and bacteriophages has spurred the development of sensitive methods for their detection and mapping. asm.orgpnas.org These methods are crucial for understanding the biological roles of these modifications and for their potential use as epigenetic markers.
Initially, detection relied on methods like restriction enzyme analysis and mass spectrometry. nih.govpnas.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been particularly valuable for the quantitative analysis of various 2'-deoxy-7-deazaguanosine derivatives in genomic DNA. pnas.org
More recently, nanopore sequencing has emerged as a powerful tool for detecting DNA modifications, including this compound derivatives like preQ₀ (7-cyano-7-deazaguanine), at single-nucleotide resolution. asm.orgnih.govnih.gov This technology works by detecting changes in the ionic current as a DNA strand passes through a protein nanopore. Modified bases produce a distinct electrical signal compared to their canonical counterparts. frontiersin.org By comparing the nanopore sequencing data from a modified sample to an unmodified control, researchers can identify the locations of the modifications throughout a genome. nih.govfrontiersin.org This approach has been successfully used to map preQ₀ modifications in the DNA of bacteriophage CAjan, revealing that the modification occurs at specific sequence motifs. nih.gov
While still evolving, these single-molecule sequencing techniques are becoming indispensable for surveying the landscape of deazapurine modifications in DNA and RNA, offering a more direct and comprehensive view than previous methods. asm.orgnih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has been a cornerstone in the discovery and quantification of this compound derivatives in DNA. pnas.orgoup.com This powerful analytical technique allows for the sensitive detection and identification of these modified nucleosides, even when present in minute quantities. oup.com The general workflow involves the enzymatic hydrolysis of DNA into individual nucleosides, followed by separation using liquid chromatography (LC) and subsequent analysis by tandem mass spectrometry (LC-MS/MS). nih.gov
This approach was instrumental in the initial discovery that this compound derivatives, previously thought to be exclusive to tRNA, are also present in the DNA of certain bacteria and bacteriophages. pnas.org For instance, LC-MS/MS analysis of DNA from Salmonella enterica serovar Montevideo led to the identification of 2'-deoxy-preQ₀ and 2'-deoxy-7-amido-7-deazaguanosine. pnas.org The identity of these modified nucleosides is typically confirmed by comparing their fragmentation patterns and retention times with those of synthetic standards. pnas.org
Quantitative analysis using MS has further enabled researchers to determine the abundance of these modifications in different organisms and under various conditions. oup.com For example, in the bacteriophage CAjan, LC-MS/MS was used to quantify the levels of dPreQ₀, revealing a significant decrease in a mutant lacking the queC gene, thereby confirming the gene's role in the modification pathway. oup.com
The high sensitivity of modern mass spectrometry methods makes them indispensable for discovering new modifications, especially when combined with synthetic chemistry to create reference compounds. oup.com
Nanopore Technology and Single Nucleoside Resolution
While mass spectrometry provides robust detection and quantification, it lacks the ability to pinpoint the exact location of modifications within a DNA sequence. oup.com Nanopore sequencing has emerged as a promising technology to overcome this limitation, offering the potential for single-nucleoside resolution of this compound modifications. oup.comfrontiersin.org
Nanopore sequencing works by detecting changes in the ionic current as a single strand of DNA passes through a protein nanopore. frontiersin.org The presence of a modified base, such as a this compound derivative, can alter the current signal in a characteristic way, allowing for its detection. oup.comfrontiersin.org
Studies on the bacteriophage CAjan have successfully demonstrated the use of Oxford Nanopore Technologies (ONT) to detect preQ₀ modifications in its genome. oup.comnih.gov By comparing the raw nanopore signal from wild-type phage DNA with that of an unmodified synthetic DNA template, researchers were able to identify the specific sites of modification. oup.com This approach revealed that the this compound modifications in CAjan are site-specific, occurring predominantly within GA and GGC sequence contexts. oup.comnih.govau.dk
The combination of CRISPR-Cas9 genome editing with nanopore sequencing has further allowed for the investigation of the genetic determinants of these modifications. nih.gov By creating phage mutants with deletions in specific genes of the this compound biosynthesis pathway, it was confirmed that the modifications are dependent on these phage-encoded genes. nih.gov While still an evolving technology for this application, nanopore sequencing holds great promise for mapping the landscape of this compound modifications across entire genomes at high resolution. asm.org
Emerging Research Areas
The discovery of this compound modifications in DNA has spurred new areas of research, focusing on the identification of novel derivatives, their functions, and the characterization of the enzymatic machinery responsible for their synthesis and installation.
Novel this compound Derivatives and Their Functions
Research into phage genomics has led to the discovery of a growing number of novel this compound derivatives beyond the initially identified dPreQ₀ and dADG. nih.govoup.com These discoveries highlight the remarkable chemical diversity that can be achieved from a common this compound scaffold.
A recent study identified four previously unknown this compound derivatives in the DNA of various bacteriophages:
2′-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁) nih.gov
2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁) nih.gov
2′-deoxy-7-deazaguanine (dDG) nih.gov
2′-deoxy-7-carboxy-7-deazaguanine (dCDG) nih.gov
The identification of these compounds was made possible through detailed analysis of phage DNA using techniques like HPLC-MS/MS. researchgate.net For example, the presence of mdPreQ₁ was discovered in Cellulophaga phage phiSM, which encodes a complete set of genes for dPreQ₁ synthesis. nih.gov
The primary function of these diverse modifications appears to be protective, shielding the phage DNA from the host bacterium's restriction-modification (R-M) systems. nih.govoup.com Phage DNA containing these modifications has been shown to be resistant to a wide variety of restriction enzymes. pnas.org This represents a sophisticated "anti-restriction" strategy employed by phages in the ongoing evolutionary arms race with their bacterial hosts. nih.gov The discovery of these novel derivatives and their association with phage defense mechanisms opens up new avenues for understanding virus-host interactions and the development of novel molecular tools. pnas.org
| Compound Name | Abbreviation |
| 2'-deoxy-7-amido-7-deazaguanosine | dADG |
| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG |
| 2'-deoxy-7-deazaguanine | dDG |
| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | fdPreQ₁ |
| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | mdPreQ₁ |
| 2'-deoxy-preQ₀ | dPreQ₀ |
Uncharacterized Enzymes and Pathways
The biosynthesis of this compound and its derivatives involves a complex interplay of enzymes, some of which are well-characterized, while others remain enigmatic. The core pathway for the synthesis of the precursor, 7-cyano-7-deazaguanine (preQ₀), from GTP is known to involve the enzymes FolE, QueD, QueE, and QueC. mdpi.com However, the pathways leading to the more complex derivatives found in phages involve enzymes that are still being discovered and characterized.
Bioinformatic analyses of phage genomes have been crucial in predicting the existence of novel enzymes. For instance, the discovery of dDG in a phage genome led to the prediction of a 7-carboxy-7-deazaguanine (B3361655) decarboxylase (DpdL) , an enzyme that would catalyze the removal of the carboxyl group from dCDG. oup.comresearchgate.net Similarly, the identification of mdPreQ₁ and fdPreQ₁ pointed towards the existence of a dPreQ₁ methyltransferase (DpdM) and a dPreQ₁ formyltransferase (DpdN) , respectively. nih.govresearchgate.net DpdM has since been experimentally validated and was found to possess a unique structural fold not previously seen in nucleic acid methylases. nih.govresearchgate.net
Furthermore, many phage gene clusters associated with this compound modification contain genes of unknown function. researchgate.net In the CAjan bacteriophage, for example, the modification gene cluster contains twelve genes, but a function has only been assigned to six of them (four for preQ₀ synthesis, a transporter, and the DpdA transglycosylase). oup.com The functions of the remaining six genes are yet to be determined, suggesting that additional, uncharacterized steps or regulatory processes are involved in the modification pathway. oup.comresearchgate.net The elucidation of these unknown enzymatic functions and pathways is a key area of ongoing research, promising to reveal new biochemical reactions and further expand the repertoire of known DNA modifications. nih.govnih.gov
| Enzyme | Abbreviation | Predicted/Known Function |
| 7-carboxy-7-deazaguanine decarboxylase | DpdL | Predicted to convert dCDG to dDG |
| dPreQ₁ formyltransferase | DpdN | Predicted to be involved in fdPreQ₁ synthesis |
| dPreQ₁ methyltransferase | DpdM | Validated to be involved in mdPreQ₁ synthesis |
| tRNA-guanine transglycosylase | DpdA | Inserts this compound derivatives into DNA |
| 7-cyano-7-deazaguanine synthase | QueC | Catalyzes the final step in preQ₀ synthesis |
| 6-carboxytetrahydropterin synthase | QueD | Enzyme in the preQ₀ synthesis pathway |
| 7-carboxy-7-deazaguanine synthase | QueE | Enzyme in the preQ₀ synthesis pathway |
| GTP cyclohydrolase I | FolE | First enzyme in the preQ₀ synthesis pathway |
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